Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate
CAS No.:
Cat. No.: VC17677507
Molecular Formula: C8H15NO4S
Molecular Weight: 221.28 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate -](/images/structure/VC17677507.png)
Specification
Molecular Formula | C8H15NO4S |
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Molecular Weight | 221.28 g/mol |
IUPAC Name | methyl 2-(pyrrolidin-2-ylmethylsulfonyl)acetate |
Standard InChI | InChI=1S/C8H15NO4S/c1-13-8(10)6-14(11,12)5-7-3-2-4-9-7/h7,9H,2-6H2,1H3 |
Standard InChI Key | LPHSPEVQZDAZQV-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CS(=O)(=O)CC1CCCN1 |
Introduction
Chemical Identity and Structural Features
Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate (C₉H₁₅NO₅S; molecular weight 261.29 g/mol) consists of three key functional groups:
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Pyrrolidine ring: A five-membered secondary amine ring contributing to the compound’s basicity and conformational flexibility .
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Methanesulfonyl group (-SO₂CH₃): A strongly electron-withdrawing substituent that enhances solubility in polar aprotic solvents and influences reactivity .
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Methyl acetate ester: Provides hydrolytic lability and modulates lipophilicity .
The stereochemistry at the pyrrolidine C2 position remains unspecified in most literature, though enantiomeric forms could exhibit distinct biological or catalytic properties . Comparative analysis of methyl pyrrolidineacetate derivatives indicates that the addition of a methanesulfonyl group increases molecular polarity, as evidenced by a calculated XLogP3 reduction of ~1.2 compared to nonsulfonylated analogs .
Table 1: Comparative Molecular Properties
Property | Methyl 2-(pyrrolidin-2-yl)acetate | Target Compound (Estimated) |
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Molecular formula | C₇H₁₃NO₂ | C₉H₁₅NO₅S |
Molecular weight (g/mol) | 143.18 | 261.29 |
XLogP3 | 0.2 | -1.0 |
Hydrogen bond donors | 1 | 1 |
Hydrogen bond acceptors | 3 | 6 |
Synthesis and Reaction Pathways
While no direct synthesis protocols for Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate exist in surveyed literature, convergent strategies can be extrapolated from related sulfonylation and esterification reactions:
Sulfonylation of Pyrrolidine Intermediates
The methanesulfonyl group is typically introduced via nucleophilic substitution or radical-mediated pathways. A documented method involves treating pyrrolidinyl precursors with methanesulfonyl chloride (MsCl) in dichloromethane, catalyzed by triethylamine at 0–25°C . For example, 2-(aminomethyl)pyrrolidine derivatives undergo sulfonylation at the exocyclic amine, though steric effects may favor substitution at the pyrrolidine C2 position under optimized conditions .
Key reaction parameters:
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Stoichiometry: 1.2–1.5 eq MsCl per amine group
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Solvent: DCM or THF
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Temperature: 0°C → RT, 2–12 h
Esterification of Carboxylic Acid Intermediates
The methyl ester group is likely introduced via Fischer esterification or carbodiimide-mediated coupling. Computational studies suggest that the electron-withdrawing sulfonyl group activates adjacent carbonyl groups toward nucleophilic attack, potentially accelerating esterification kinetics .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by the polar sulfonyl group, rendering it miscible with polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in water (estimated 2–5 mg/mL at 25°C) . Hydrolytic stability studies on analogous esters indicate a half-life of ~8–12 h in pH 7.4 buffer at 37°C, with degradation yielding methanesulfonic acid and pyrrolidineacetic acid derivatives .
Spectroscopic Characteristics
IR (predicted):
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Strong absorption at 1150–1180 cm⁻¹ (S=O asymmetric stretch)
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Ester C=O stretch at 1740–1760 cm⁻¹
¹H NMR (CDCl₃, estimated):
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δ 3.65 (s, 3H, OCH₃)
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δ 3.40–3.20 (m, 2H, SO₂CH₃)
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δ 2.90–2.70 (m, 1H, pyrrolidine CH)
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δ 2.50–2.30 (m, 4H, pyrrolidine ring CH₂)
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